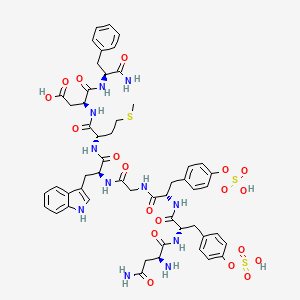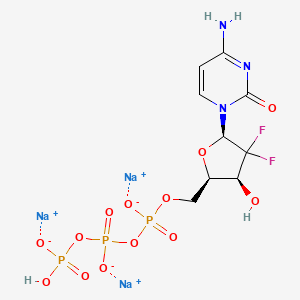
Gemcitabine triphosphate (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gemcitabine triphosphate (trisodium) is a nucleoside analog and a key metabolite of gemcitabine, an antimetabolite used extensively in cancer treatment. This compound is known for its role in inhibiting DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine triphosphate (trisodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of phosphate groups to gemcitabine, resulting in the formation of gemcitabine monophosphate, diphosphate, and ultimately triphosphate .
Industrial Production Methods: Industrial production of gemcitabine triphosphate (trisodium) often involves large-scale enzymatic reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the efficient conversion of gemcitabine to its triphosphate form .
Analyse Des Réactions Chimiques
Types of Reactions: Gemcitabine triphosphate (trisodium) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .
Common Reagents and Conditions: The phosphorylation of gemcitabine to form gemcitabine triphosphate (trisodium) typically requires ATP and deoxycytidine kinase. The reaction is carried out under physiological conditions, often in a buffered aqueous solution .
Major Products Formed: The primary product of these reactions is gemcitabine triphosphate (trisodium). Other products may include gemcitabine monophosphate and diphosphate, depending on the extent of phosphorylation .
Applications De Recherche Scientifique
Gemcitabine triphosphate (trisodium) has a wide range of applications in scientific research:
Mécanisme D'action
Gemcitabine triphosphate (trisodium) exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA synthesis by causing chain termination. This action prevents the elongation of the DNA strand, leading to cell death. The compound targets ribonucleotide reductase and DNA polymerase, key enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: Similar in structure and function, but used mainly for chronic lymphocytic leukemia.
Uniqueness: Gemcitabine triphosphate (trisodium) is unique due to its dual action of inhibiting both ribonucleotide reductase and DNA polymerase. This dual inhibition enhances its cytotoxic effects, making it a potent chemotherapeutic agent .
Propriétés
Formule moléculaire |
C9H11F2N3Na3O13P3 |
|---|---|
Poids moléculaire |
569.08 g/mol |
Nom IUPAC |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14F2N3O13P3.3Na/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,6+,7-;;;/m1.../s1 |
Clé InChI |
LTDQUZISEQVYMI-OWLHOBMCSA-K |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


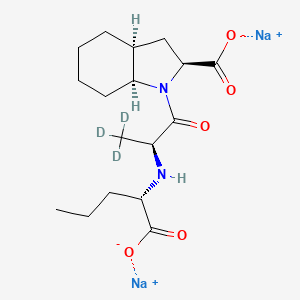
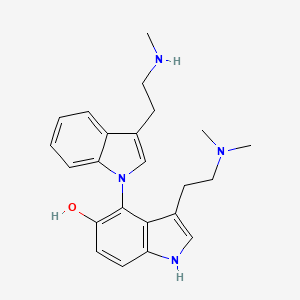

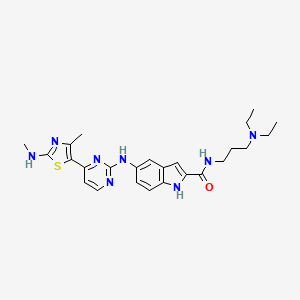
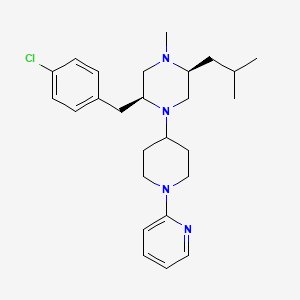


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
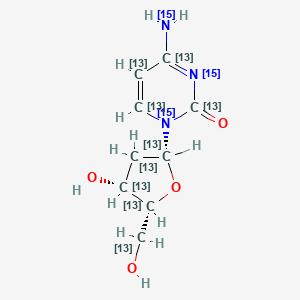
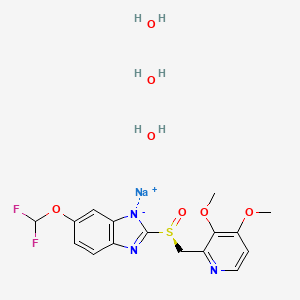
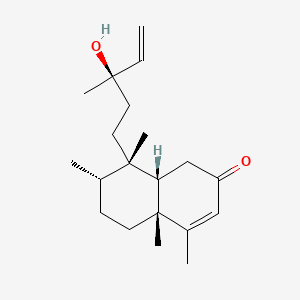
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)

